![molecular formula C16H13N3O5S2 B2463950 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 325987-44-8](/img/structure/B2463950.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a thiazole ring, a nitro group attached to a thiophene ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the nitro group, and the formation of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the nitro group is electron-withdrawing, which could make the molecule more reactive towards nucleophilic attack. The thiazole ring might also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the nitro group and the carboxamide group could increase the polarity of the molecule, affecting its solubility in different solvents .Scientific Research Applications
- This methodology was applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Despite moderate yield due to the retro-Michael reaction, both synthetic reactions (chalcone preparation and triazole Michael addition) exhibit good green metrics .
- 3,4-Dimethoxyphenylacetonitrile serves as an intermediate in the synthesis of the muscle relaxant papaverine .
- A derivative of this compound, DHP-5 , has shown potent inhibitory effects on cancer stem cells (side population) in LOVO xenografts. It outperformed the reference drug Verapamil .
- Triazole derivatives , including those containing the compound of interest, exhibit diverse biological effects due to their structural characteristics .
- 3-aryl-3-triazolylpropiophenones have been described as efficient components in formulations for fungicides, bactericides, and herbicides .
Catalysis and Organic Synthesis
Muscle Relaxant Research
Cancer Stem Cell Targeting
Heteroarylated Carbonyl Compounds
Fungicide, Bactericide, and Herbicide Formulations
Modified Diterpene Synthesis
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-23-11-4-3-9(7-12(11)24-2)10-8-25-16(17-10)18-15(20)13-5-6-14(26-13)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMSFUJLUDOAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
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